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DBCO-NHS ester 2

Cat. No.: B606954
M. Wt: 430.5 g/mol
InChI Key: CATTUKBAYDNTEG-UHFFFAOYSA-N
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Description

Evolution of Bioorthogonal Ligation Reactions

The field of bioorthogonal chemistry was pioneered by Carolyn Bertozzi and her colleagues, who developed the first such reaction, the Staudinger ligation, in the late 1990s. frontiersin.orgmdpi.com This reaction is a modification of the classic Staudinger reaction, where an azide (B81097) reacts with a phosphine (B1218219). acs.org In the bioorthogonal version, the phosphine reagent is engineered with an electrophilic trap, leading to the formation of a stable amide bond that links the two reaction partners. acs.org While highly selective, the Staudinger ligation suffers from slow reaction kinetics, which can limit its utility in some biological applications. acs.org

The quest for faster and more efficient bioorthogonal reactions led to the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" independently reported by the groups of M.G. Finn and Karl Barry Sharpless, and Morten Meldal in the early 2000s. mdpi.com This reaction, which forms a stable triazole ring, is exceptionally efficient and specific. However, the requirement for a copper catalyst, which can be toxic to cells, has somewhat limited its application in living systems. nih.govrsc.org

To circumvent the issue of copper toxicity, the field evolved towards strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.comnih.gov This breakthrough, also from the Bertozzi lab, utilizes a cyclooctyne (B158145), a highly strained eight-membered ring containing an alkyne. The inherent ring strain of the cyclooctyne is sufficient to drive the reaction with an azide without the need for a catalyst. nih.govnobelprize.org This development was a significant leap forward, enabling rapid and bioorthogonal ligations in a truly catalyst-free manner. Further innovations in bioorthogonal chemistry include the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes, which exhibits even faster kinetics than SPAAC. nobelprize.orgresearchgate.net

Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Bioconjugation

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a type of [3+2] dipolar cycloaddition between a cyclooctyne and an azide. nih.gov The driving force for this reaction is the release of ring strain in the cyclooctyne molecule upon its conversion to the more stable triazole product. nobelprize.org This allows the reaction to proceed readily at physiological temperatures and pH without the need for a cytotoxic copper catalyst. nih.gov

The reaction is highly selective, as both the cyclooctyne and the azide functional groups are largely absent from and non-reactive with native biological molecules. cd-bioparticles.com This bioorthogonality ensures that the ligation occurs specifically between the intended molecular partners. The kinetics of SPAAC can be influenced by several factors, including the specific structure of the cyclooctyne, the electronic properties of the azide, the pH, and the buffer composition. nih.govrsc.org For instance, the reaction rates can be enhanced at higher pH values and can vary between different buffer systems like PBS and HEPES. rsc.org

The versatility and biocompatibility of SPAAC have made it a widely used tool for bioconjugation. It has been successfully employed for a variety of applications, including the labeling of proteins, glycans, and nucleic acids, as well as for the construction of antibody-drug conjugates (ADCs) and the modification of nanoparticles for targeted drug delivery. nih.govcd-bioparticles.comchemimpex.com

The Dibenzocyclooctyne (DBCO) Motif as a Core Bioorthogonal Handle

Dibenzocyclooctyne (DBCO), also known as dibenzoazacyclooctyne (DIBAC), is a prominent member of the cyclooctyne family used in SPAAC reactions. nih.govcd-bioparticles.com Its structure features a cyclooctyne ring fused to two benzene (B151609) rings. This fusion contributes to the ring strain that accelerates the reaction with azides. researchgate.netcd-bioparticles.com DBCO is valued for its high reactivity and stability in aqueous environments, making it an excellent choice for bioorthogonal applications. cd-bioparticles.com

The reactivity of DBCO in SPAAC reactions has been shown to be superior to that of some other cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), in certain contexts. nih.govacs.org However, the reaction kinetics can be influenced by the nature of the azide partner. For example, DBCO reacts faster with benzyl (B1604629) azide, while BCN shows higher reactivity with phenyl azide. nih.gov

To facilitate its use in bioconjugation, the core DBCO motif is often functionalized with a linker and a reactive group for attachment to other molecules. A common example is DBCO-C6-NHS ester . In this compound, the DBCO group serves as the bioorthogonal handle for the SPAAC reaction. It is connected via a C6 (hexanoic acid) spacer to an N-hydroxysuccinimidyl (NHS) ester. broadpharm.compharmaffiliates.com The C6 linker enhances the solubility of the molecule in organic solvents and provides spatial separation between the DBCO group and the conjugated biomolecule. broadpharm.combaseclick.eu The NHS ester is a reactive group that readily forms a stable amide bond with primary amines, such as those found on the side chain of lysine (B10760008) residues in proteins. chemimpex.compharmaffiliates.com This bifunctional nature allows DBCO-C6-NHS ester to act as a crosslinker, enabling the conjugation of an azide-containing molecule to a protein or any other amine-containing molecule. baseclick.eu

Interactive Data Tables

Table 1: Chemical Properties of DBCO-C6-NHS Ester

PropertyValueSource(s)
Chemical Formula C25H22N2O5 broadpharm.combaseclick.eu
Molecular Weight 430.46 g/mol pharmaffiliates.com
CAS Number 1384870-47-6 broadpharm.compharmaffiliates.com
Appearance Solid pharmaffiliates.com
Purity >98% broadpharm.com
Storage Conditions -20°C broadpharm.combaseclick.eu
Solubility Soluble in organic solvents (DCM, THF, Acetonitrile, DMF, DMSO) broadpharm.combaseclick.eu

Table 2: Comparison of Second-Order Rate Constants (k₂) for Various Cyclooctynes in SPAAC Reactions

CyclooctyneAzide PartnerRate Constant (k₂) [M⁻¹s⁻¹]Solvent/ConditionsSource(s)
DBCO Benzyl azide0.24CH₃CN:H₂O (3:1) nih.gov
BCN Benzyl azide0.07CH₃CN:H₂O (3:1) nih.gov
DBCO Phenyl azide0.033CH₃CN:H₂O (3:1) nih.gov
BCN Phenyl azide0.2CH₃CN:H₂O (3:1) nih.gov
DBCO-PEG Azido-containing peptide0.34HBS buffer, pH 7.4, 25°C researchgate.net
OCT 8-azidoadenosine0.11ACN-d₆/D₂O (3:1), 23 mM nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22N2O5 B606954 DBCO-NHS ester 2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c28-22(11-5-6-12-25(31)32-27-23(29)15-16-24(27)30)26-17-20-9-2-1-7-18(20)13-14-19-8-3-4-10-21(19)26/h1-4,7-10H,5-6,11-12,15-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATTUKBAYDNTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactivity of Dbco C6 Nhs Ester

Strategies for the Chemical Synthesis of DBCO-C6-NHS Ester Derivatives

The synthesis of DBCO-C6-NHS ester involves a multi-step process. A common strategy begins with the DBCO-acid precursor, which already contains the dibenzocyclooctyne moiety. chemicalbook.comchemblink.com This DBCO-acid can be coupled with a C6 amino-linker, such as 6-aminohexanoic acid. The final step involves the activation of the terminal carboxylic acid group of the C6 linker into an NHS ester. This is typically achieved by reacting the molecule with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemicalbook.comresearchgate.net

Alternatively, post-synthesis conjugation is another viable method. In this approach, a molecule of interest is first modified to introduce a primary amine group using a C3, C6, or C12 amino linker. genelink.comgenelink.com Subsequently, a DBCO-NHS ester is added to react with this newly introduced amine, effectively conjugating the DBCO group to the target molecule. genelink.comgenelink.com This method is particularly useful for modifying oligonucleotides for applications in click chemistry. genelink.comgenelink.com

The Role of the N-Hydroxysuccinimide (NHS) Ester Moiety in Amine Acylation

The N-hydroxysuccinimide (NHS) ester is a highly efficient functional group for the acylation of primary amines. creative-proteomics.com Primary amines, found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, are nucleophilic and readily attack the electrophilic carbonyl carbon of the NHS ester. creative-proteomics.comthermofisher.com This reaction, a form of nucleophilic acyl substitution, results in the formation of a stable, covalent amide bond and the release of NHS as a byproduct. creative-proteomics.com

The reaction is highly dependent on pH. thermofisher.com Optimal reactivity occurs in a slightly alkaline environment, typically between pH 7.2 and 9.0. creative-proteomics.comthermofisher.com In this range, the primary amines are sufficiently deprotonated to be nucleophilic, yet the hydrolysis of the NHS ester, a competing reaction, is manageable. thermofisher.com The half-life of NHS esters decreases significantly as the pH increases, from several hours at pH 7 to mere minutes at pH 8.6. thermofisher.comthermofisher.comthermofisher.com This underscores the importance of careful pH control during conjugation reactions to maximize the yield of the desired amide bond formation while minimizing hydrolysis. thermofisher.com Although highly reactive with primary amines, excessive amounts of NHS esters can lead to side reactions with hydroxyl-containing amino acids. researchgate.net

Influence of the Hexyl (C6) Linker on Reaction Kinetics and Conjugate Stability

The hexyl (C6) linker in DBCO-C6-NHS ester serves as a spacer, physically separating the DBCO and NHS ester reactive groups. This separation is crucial for minimizing steric hindrance, which can otherwise impede the ability of each group to react with its respective target molecule. aatbio.commedchemexpress.com The length and nature of the linker can significantly influence reaction kinetics and the stability of the final conjugate. frontiersin.org

Comparative Analysis of DBCO-C6-NHS Ester with Alternative DBCO Conjugation Reagents

The properties of DBCO-based conjugation reagents can be modulated by altering the linker that connects the DBCO and NHS ester moieties. Common alternatives to the C6 alkyl chain include sulfonated linkers and polyethylene (B3416737) glycol (PEG) spacers.

Sulfonated DBCO-NHS Esters for Enhanced Hydrophilicity

This enhanced hydrophilicity is a major advantage for bioconjugation reactions that need to be performed in aqueous buffers, which are common for proteins and other biological molecules. medkoo.combroadpharm.com The increased water solubility of Sulfo-DBCO-NHS esters prevents the precipitation issues that can occur with their non-sulfonated counterparts when used in aqueous media. baseclick.eunih.gov

Table 1: Comparison of DBCO-C6-NHS Ester and Sulfonated DBCO-NHS Ester

Feature DBCO-C6-NHS Ester Sulfonated DBCO-NHS Ester
Solubility Soluble in organic solvents (DCM, THF, DMSO) baseclick.eu Increased water solubility medkoo.commedkoo.com
Recommended Use Reactions in organic solvents baseclick.eu Reactions in aqueous buffers baseclick.eu

| Key Advantage | Simple alkyl spacer | Enhanced hydrophilicity medkoo.combroadpharm.com |

Polyethylene Glycol (PEG) Spacers in DBCO-NHS Ester Design

Polyethylene glycol (PEG) chains are widely used as linkers in bioconjugation to impart favorable properties to the resulting conjugates. creativepegworks.com DBCO-NHS esters incorporating PEG spacers (e.g., DBCO-PEG4-NHS, DBCO-PEG5-NHS) offer several advantages over the simple C6 alkyl linker. medchemexpress.comchemicalbook.com

Key advantages of PEG linkers include:

Enhanced Hydrophilicity : Like sulfonation, PEG chains are hydrophilic and significantly improve the water solubility of the reagent and the final conjugate. aatbio.comaxispharm.com

Flexibility and Minimized Steric Hindrance : The long, flexible PEG chain provides an extended connection that helps to minimize steric hindrance during the conjugation reaction. aatbio.commedchemexpress.comchemicalbook.com

Improved Biocompatibility and Pharmacokinetics : PEGylation is a well-known strategy to reduce aggregation, decrease immunogenicity, and prolong the circulation half-life of therapeutic molecules. adcreview.comcreative-biolabs.com

These properties make DBCO-PEG-NHS esters highly versatile for a wide range of applications, from protein modification to the development of antibody-drug conjugates and nanoparticle drug delivery systems. creative-biolabs.com

Table 2: Comparison of C6 and PEG Linkers in DBCO-NHS Ester Reagents

Property C6 Linker PEG Linker
Primary Characteristic Hydrophobic alkyl chain Hydrophilic polyether chain
Solubility Poor in aqueous solutions baseclick.eu Enhanced water solubility aatbio.comaxispharm.com
Biocompatibility Standard Reduced immunogenicity, reduced aggregation adcreview.com

| Applications | General bioconjugation in organic media baseclick.eu | Drug delivery, protein modification, applications requiring improved solubility and biocompatibility creative-biolabs.com |

Advanced Bioconjugation Strategies Employing Dbco C6 Nhs Ester

Site-Specific and Non-Site-Specific Conjugation Approaches

DBCO-C6-NHS ester facilitates both site-specific and non-site-specific conjugation, enabling the creation of a wide array of biomolecular constructs.

Amine-Directed Labeling of Proteins and Peptides with DBCO-C6-NHS Ester

The NHS ester moiety of DBCO-C6-NHS ester is highly reactive towards primary amines, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues. lumiprobe.com This reactivity allows for the straightforward, albeit often non-site-specific, labeling of proteins and peptides. axispharm.com The reaction results in the formation of a stable amide bond, effectively tethering the DBCO group to the protein.

This amine-directed labeling is a foundational step in a two-step conjugation strategy. First, the protein is functionalized with the DBCO group using the DBCO-C6-NHS ester. Following this activation step, the DBCO-modified protein can then be reacted with an azide-containing molecule in a copper-free click chemistry reaction. nih.gov This approach has been widely used to create antibody-drug conjugates (ADCs) and fluorescently labeled proteins for imaging applications. netascientific.comchemimpex.com However, because lysine residues are often distributed across the protein surface, this method typically results in a heterogeneous mixture of conjugates with varying numbers of DBCO groups attached at different locations. nih.gov This can impact the protein's solubility and binding specificity. nih.gov

Functionalization of Nucleic Acids via Amine-Modified Oligonucleotides with DBCO-C6-NHS Ester

DBCO-C6-NHS ester is also a valuable tool for the functionalization of nucleic acids. The process involves the use of oligonucleotides that have been chemically modified to contain a primary amine group, often at the 5' or 3' end, or internally via a modified base. biosyn.comgenelink.com The NHS ester of DBCO-C6-NHS ester reacts with this amine group to covalently attach the DBCO moiety to the oligonucleotide. biosyn.com

This strategy is central to constructing complex nucleic acid-based diagnostics and therapeutics. biosyn.com For instance, DBCO-functionalized oligonucleotides can be conjugated to azide-modified antibodies to create antibody-oligonucleotide conjugates, which are powerful tools in immuno-PCR and other sensitive protein detection methods. biosyn.com The reaction between the DBCO-NHS ester and the amine-modified oligonucleotide is typically carried out in a buffer at a slightly alkaline pH to ensure the amine group is deprotonated and reactive. glenresearch.com

Conjugation to Liposomes and Nanoparticles Using DBCO-C6-NHS Ester

The versatility of DBCO-C6-NHS ester extends to the surface modification of liposomes and nanoparticles. netascientific.com In a common approach, proteins or other targeting ligands are first modified with DBCO-C6-NHS ester through their amine groups. nih.gov These DBCO-functionalized molecules are then conjugated to azide-functionalized liposomes or nanoparticles via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. nih.gov This method allows for the attachment of targeting moieties to the surface of nanocarriers, enhancing their delivery to specific cells or tissues. nih.govuni-muenchen.de

For example, researchers have successfully conjugated antibodies to the surface of liposomes to improve their targeting capabilities. nih.gov Similarly, polymeric nanoparticles have been modified with peptides using DBCO-C6-NHS ester to enhance their therapeutic efficacy. baseclick.eu The efficiency of this conjugation strategy depends on factors such as the density of azide (B81097) groups on the nanoparticle surface and the concentration of the DBCO-modified ligand.

Optimization of Reaction Parameters for Efficient DBCO-C6-NHS Ester Bioconjugation

The success of bioconjugation reactions involving DBCO-C6-NHS ester hinges on the careful optimization of several reaction parameters.

Buffer Composition and pH Considerations

Commonly used buffers for this reaction include phosphate-buffered saline (PBS) at a pH of around 7.4, or bicarbonate/carbonate buffers at a pH of 8.3-8.5. lumiprobe.cominterchim.fr It is crucial to avoid buffers that contain primary amines, such as Tris, as they can compete with the target molecule for reaction with the NHS ester. lumiprobe.cominterchim.fr While DBCO-C6-NHS ester itself is not readily soluble in aqueous solutions, it can be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. broadpharm.comlumiprobe.com

ParameterRecommended ConditionRationale
pH 7.5 - 8.5Balances amine reactivity and NHS ester stability. lumiprobe.com
Buffer Phosphate, Bicarbonate, HEPESAvoids competing amine groups present in buffers like Tris. lumiprobe.cominterchim.fr
Solvent for Ester DMSO or high-quality DMFSolubilizes the water-insoluble DBCO-C6-NHS ester for addition to the aqueous reaction. broadpharm.comlumiprobe.com

Stoichiometric Ratios and Concentration Effects

The molar ratio of DBCO-C6-NHS ester to the amine-containing biomolecule is a critical parameter that influences the degree of labeling. To achieve a desired level of modification, the stoichiometry is often varied. For protein labeling, a molar excess of the DBCO-NHS ester is typically used. For example, researchers have used molar excesses ranging from 1:1 to 1:25 (DBCO-NHS ester to antibody) to control the number of DBCO groups attached to an antibody. nih.gov Studies have shown that for some antibodies, a molar excess of 5 to 10-fold DBCO-NHS ester results in the highest conjugation yield in a subsequent click reaction. nih.gov

Higher concentrations of the reactants generally lead to more efficient conjugation. interchim.fr For protein labeling, concentrations are often in the range of 1-10 mg/mL. lumiprobe.com When working with smaller amounts of biomolecules, keeping the reaction volume to a minimum can help maintain a high concentration and drive the reaction forward. lumiprobe.com It is important to note that excessive labeling with the hydrophobic DBCO moiety can sometimes lead to protein precipitation, so the stoichiometric ratio must be carefully optimized for each specific application. nih.gov

BiomoleculeMolar Excess of DBCO-C6-NHS EsterResulting Degree of LabelingReference
Immunoglobulin G (IgG)1:1 to 1:25Variable, optimized for desired outcome nih.gov
IgG~20-fold~14 DBCO molecules per IgG google.com
Amine-modified Oligonucleotide~6-foldEfficient conjugation glenresearch.com
Protein (general)10-fold (for 5 mg/ml protein)Effective labeling interchim.fr
Protein (general)20- to 50-fold (for <5 mg/ml protein)Effective labeling interchim.fr

Temperature and Reaction Duration Impacts

The efficiency of conjugating DBCO-C6-NHS ester to biomolecules is significantly influenced by both temperature and reaction duration. The N-hydroxysuccinimide (NHS) ester moiety of the molecule reacts with primary amines on target biomolecules, a reaction that is sensitive to these parameters. Concurrently, the dibenzocyclooctyne (DBCO) group's stability and subsequent click chemistry reaction are also affected by the surrounding conditions.

Generally, the initial NHS ester-amine coupling is conducted at room temperature for 1 to 4 hours or overnight on ice. lumiprobe.com For instance, a common protocol for labeling antibodies involves reacting the antibody with DBCO-NHS ester for 30 minutes at room temperature or for 2 hours on ice. researchgate.net Another study suggests a reaction time of 45-60 minutes at room temperature under rotary shaking for antibody conjugation. nih.gov For conjugating to elastin-like polypeptides (ELPs), a longer duration of 2 days at room temperature under an inert atmosphere has been employed. rsc.org

The subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) or "click" reaction, where the DBCO group reacts with an azide-functionalized molecule, is also temperature-dependent. These reactions are typically more efficient at higher temperatures, within a range of 4 to 37°C. interchim.fr While many protocols suggest performing the click reaction overnight (around 10-12 hours) at 4°C, it can also be completed in 3-4 hours at room temperature. researchgate.netinterchim.fr Some studies have shown that the click reaction can proceed to completion in 4-17 hours at room temperature. glenresearch.com For specific applications, such as the synthesis of DNA-peptide conjugates, the SPAAC reaction is often carried out overnight at room temperature. rsc.org

It is crucial to balance reaction speed with the stability of the biomolecules involved. While higher temperatures can accelerate the reaction, they may also lead to the degradation of sensitive proteins or oligonucleotides. Therefore, optimizing the temperature and duration for each specific bioconjugation is essential to maximize yield and maintain the biological activity of the final conjugate.

The following table summarizes typical reaction conditions for the two key steps involving DBCO-C6-NHS ester: the initial amine labeling and the subsequent copper-free click chemistry reaction.

Reaction StepMolecule TypeTemperatureDuration
NHS Ester LabelingGeneral BiomoleculesRoom Temperature1 - 4 hours
NHS Ester LabelingGeneral BiomoleculesOn IceOvernight
NHS Ester LabelingAntibodiesRoom Temperature30 - 60 minutes
NHS Ester LabelingAntibodiesOn Ice2 hours
NHS Ester LabelingElastin-Like PolypeptidesRoom Temperature2 days
Copper-Free Click Chemistry (SPAAC)General4 - 37°C< 12 hours (typical), up to 24 hours for larger molecules
Copper-Free Click Chemistry (SPAAC)Antibody-OligonucleotideRoom Temperature3 - 4 hours
Copper-Free Click Chemistry (SPAAC)Antibody-Oligonucleotide4°COvernight (10 - 12 hours)
Copper-Free Click Chemistry (SPAAC)OligonucleotidesRoom Temperature4 - 17 hours

Purification and Characterization of DBCO-C6-NHS Ester Conjugates

Chromatographic and Filtration-Based Separation Techniques

Following the conjugation reaction, purification is a critical step to remove unreacted DBCO-C6-NHS ester, byproducts such as N-hydroxysuccinimide, and any unconjugated biomolecules. lumiprobe.com The choice of purification method depends on the size and properties of the resulting conjugate.

Chromatographic techniques are widely employed for their high-resolution separation capabilities.

Size-Exclusion Chromatography (SEC) , also known as gel filtration, is the most common method for purifying macromolecular conjugates like proteins and antibodies. lumiprobe.cominterchim.fr This technique separates molecules based on their size. Spin columns are often used for rapid desalting and removal of low-molecular-weight contaminants. researchgate.netnih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is effective for purifying more hydrophobic molecules, such as DBCO-modified oligonucleotides. glenresearch.comucl.ac.ukamazonaws.com The separation is based on the differential partitioning of molecules between a nonpolar stationary phase and a polar mobile phase.

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge and has been successfully used to obtain purified single and double oligonucleotide-conjugated antibodies. nih.govucl.ac.uk

Filtration-based methods offer a simpler and often faster alternative for purification.

Dialysis is a common technique used to remove small, unreacted molecules from macromolecular conjugates. It involves placing the reaction mixture in a semi-permeable membrane with a specific molecular weight cutoff (MWCO) that allows small molecules to diffuse out into a larger volume of buffer. nih.govrsc.org

Ultrafiltration , often using centrifugal spin columns, is another method for separating molecules based on size. nih.gov This technique uses pressure to force the solvent and small solutes through a membrane while retaining the larger conjugate. However, in some cases, it has been reported to result in low recovery of the desired product. rsc.org

Precipitation , using solvents like ethanol (B145695) or acetone, can be used to isolate proteins and nucleic acids from smaller organic impurities. lumiprobe.comucl.ac.uk

The following table provides a summary of purification techniques used for DBCO-C6-NHS ester conjugates.

Purification TechniquePrinciple of SeparationTypical Application
Size-Exclusion Chromatography (SEC) / Gel FiltrationSizeMacromolecules (proteins, antibodies)
Reverse-Phase HPLC (RP-HPLC)HydrophobicityOligonucleotides, peptides
Ion-Exchange Chromatography (IEX)ChargeOligonucleotide-conjugated antibodies
DialysisSize (MWCO)Macromolecules
UltrafiltrationSize (MWCO)Macromolecules
Precipitation (Ethanol/Acetone)SolubilityProteins, nucleic acids

Spectroscopic and Electrophoretic Validation of Conjugation Efficiency

After purification, it is essential to characterize the conjugate to confirm successful labeling and determine the efficiency of the reaction. A combination of spectroscopic and electrophoretic techniques is typically used for this validation.

Spectroscopic methods provide quantitative information about the conjugation.

UV-Vis Spectroscopy is a fundamental technique for quantifying the degree of labeling. The DBCO group has a characteristic absorbance peak around 309 nm. nih.govrsc.org By measuring the absorbance of the conjugate at 280 nm (for protein) and 309 nm (for DBCO), the ratio of DBCO molecules per protein can be calculated using the Beer-Lambert law and the respective molar extinction coefficients. nih.gov The formation of the triazole ring during the click reaction can also be monitored, as it results in the disappearance of the DBCO absorbance peak and the appearance of a new, albeit weaker, absorbance signature for the triazole linkage. rsc.org

Mass Spectrometry (MS) , particularly MALDI-TOF MS and LC-MS, provides a precise measurement of the molecular weight of the conjugate. rsc.orgucl.ac.uk An increase in mass corresponding to the addition of the DBCO-C6-NHS ester and the subsequent clicked molecule confirms successful conjugation.

Electrophoretic techniques offer a visual confirmation of conjugation and can help assess the purity of the product.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is commonly used to analyze protein conjugates. researchgate.netrsc.org The conjugated protein will exhibit a higher molecular weight and thus migrate more slowly through the gel compared to the unconjugated protein, resulting in a visible band shift.

Agarose (B213101) Gel Electrophoresis is suitable for analyzing nucleic acid conjugates. rsc.org Similar to SDS-PAGE, the increased size and mass of the conjugated oligonucleotide will lead to retarded migration through the agarose gel.

The following table summarizes the common techniques for validating DBCO-C6-NHS ester conjugation.

Validation TechniqueInformation ObtainedTypical Application
UV-Vis SpectroscopyDegree of labeling, reaction progressProtein and oligonucleotide conjugates
Mass Spectrometry (MS)Precise molecular weight, confirmation of conjugationAll conjugates
SDS-PAGEMolecular weight shift, purity assessmentProtein conjugates
Agarose Gel ElectrophoresisMolecular weight shift, purity assessmentNucleic acid conjugates

Applications of Dbco C6 Nhs Ester in Biomedical Research and Biotechnology

Design and Synthesis of Antibody-Drug Conjugates (ADCs) via DBCO-C6-NHS Ester Linkers

Antibody-drug conjugates (ADCs) represent a powerful class of therapeutic agents that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug. fujifilm.comuea.ac.uk The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, efficacy, and safety. fujifilm.com DBCO-C6-NHS ester is utilized as a non-cleavable linker in the synthesis of ADCs. medchemexpress.com

Enhancing Targeted Therapeutics in Oncology

The primary application of ADCs is in oncology, where they are designed to selectively deliver cytotoxic payloads to cancer cells, thereby minimizing damage to healthy tissues. fujifilm.com The monoclonal antibody component of an ADC targets specific antigens overexpressed on the surface of tumor cells. fujifilm.comuea.ac.uk Upon binding to the target antigen, the ADC is internalized by the cancer cell, and the cytotoxic drug is released, leading to cell death. medchemexpress.com The use of DBCO-C6-NHS ester in ADC construction contributes to the development of more effective and targeted cancer therapies. chemimpex.com

The cytotoxic agents, or payloads, used in ADCs are highly potent and can be broadly categorized into DNA damaging agents and tubulin inhibitors. fujifilm.commedchemexpress.com

Commonly Used Cytotoxin Classes in ADCs

Cytotoxin Class Mechanism of Action Examples
Auristatins Tubulin polymerization inhibitor Monomethyl auristatin E (MMAE), Monomethyl auristatin F (MMAF)
Maytansinoids Tubulin polymerization inhibitor DM1, DM4
Calicheamicins DNA damaging agent
Duocarmycins DNA damaging agent
Pyrrolobenzodiazepines (PBDs) DNA damaging agent

Methodologies for ADC Construction

The construction of ADCs is a multi-step process that involves the careful selection of an antibody, a potent cytotoxic drug, and a suitable linker. creative-biolabs.com Site-specific conjugation methods are increasingly favored as they lead to homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can improve pharmacokinetic properties and the therapeutic window. nih.govresearchgate.net

One common strategy involves introducing an azide (B81097) group onto the antibody. The DBCO-C6-NHS ester can then be reacted with the cytotoxic drug, and the resulting DBCO-modified payload can be attached to the azide-modified antibody via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. medchemexpress.com This copper-free click chemistry approach is highly efficient and biocompatible. acs.orgiris-biotech.de

Development of Fluorescent Probes and Imaging Agents Incorporating DBCO-C6-NHS Ester

Fluorescent probes are indispensable tools for visualizing and studying cellular and molecular processes. avantiresearch.com DBCO-C6-NHS ester is used to create these probes by linking a fluorescent dye to a biomolecule that can target a specific cellular component. chemimpex.comaxispharm.com The NHS ester end of the linker reacts with an amine group on the fluorescent dye, and the DBCO end can then be used to attach the dye to a biomolecule of interest containing an azide group. avantiresearch.com

Cellular and Subcellular Imaging Applications

Fluorescently labeled biomolecules enable researchers to visualize specific structures and processes within cells with high precision. For instance, antibodies conjugated to fluorescent dyes via linkers like DBCO-C6-NHS ester can be used to locate specific proteins within a cell. This is crucial for understanding cellular function and identifying markers associated with disease. nih.govresearchgate.net

Extracellular Vesicle Labeling for Tracing and Imaging

Extracellular vesicles (EVs) are cell-secreted nanoparticles that play a role in intercellular communication by transferring proteins, nucleic acids, and lipids between cells. uu.nl Labeling EVs is essential for studying their biological functions and potential as drug delivery vehicles. nih.govnih.gov

A common method for labeling EVs involves metabolic engineering, where cells are cultured with unnatural sugars containing azide groups. uu.nlnih.gov These azido-sugars are incorporated into the glycoproteins on the cell surface and subsequently on the surface of the EVs they release. uu.nl These azide-decorated EVs can then be reacted with a fluorescent dye that has been modified with a DBCO group, such as through a DBCO-C6-NHS ester linker, allowing for efficient and specific labeling for in vitro and in vivo tracking. uu.nlnih.gov This technique has been successfully used to track the uptake of EVs by cells and their biodistribution. uu.nl

Super-Resolution Microscopy Techniques (e.g., DNA-PAINT-ERS)

Super-resolution microscopy techniques, such as DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography), have overcome the diffraction limit of light microscopy, enabling the visualization of cellular structures at the nanoscale. biorxiv.orguni-muenchen.de DNA-PAINT utilizes the transient binding of short, fluorescently labeled DNA strands ("imager" strands) to complementary "docking" strands that are attached to the target molecule. nih.gov

In a variation known as DNA-PAINT-ERS (Ethylene carbonate, Repeating sequence, and Spacer), the DBCO-C6-NHS ester is used in the preparation of the docking strands. protocols.io Specifically, it is used to conjugate a DBCO-PEG-NHS ester linker to an amino-modified DNA oligonucleotide (the docking strand). protocols.ioacs.orgbiorxiv.org This DBCO-modified docking strand can then be attached to an azide-tagged antibody, which in turn binds to the target of interest within the cell. nih.gov This methodology allows for fast and multiplexed super-resolution imaging. protocols.ioacs.org

Components of DNA-PAINT-ERS Labeling

Component Function Modification with DBCO-C6-NHS Ester
Docking Strand (DS) A single-stranded DNA oligonucleotide that binds to the target molecule via an antibody. An amino-modified DS is reacted with a DBCO-PEG-NHS ester to attach the DBCO group. protocols.ioacs.org
Imaging Strand (IS) A short, fluorophore-conjugated DNA oligonucleotide that is complementary to the docking strand. Not directly modified with DBCO-C6-NHS ester.

Advanced Diagnostics and Biosensing Platforms Utilizing DBCO-C6-NHS Ester

DBCO-C6-NHS ester is a key reagent in the advancement of diagnostic and biosensing technologies. This bifunctional linker molecule contains a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines, such as those on lysine (B10760008) residues of proteins, while the DBCO group partakes in copper-free click chemistry reactions with azide-modified molecules. chemicalbook.combaseclick.eu This dual reactivity allows for the straightforward and efficient conjugation of biomolecules, forming the basis for innovative detection and analysis platforms. The extended 6-carbon spacer arm of DBCO-C6-NHS ester enhances its solubility in organic solvents and improves the efficiency and stability of the resulting conjugates. broadpharm.commedkoo.com

The properties of DBCO-C6-NHS ester make it highly suitable for developing sensitive and robust immunoassays. Its ability to link proteins to other molecules is leveraged in techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting. biomart.cnmybiosource.comlumiprobe.com For instance, antibodies can be functionalized with DBCO-C6-NHS ester and subsequently linked to azide-modified reporter molecules. This copper-free click chemistry approach is advantageous because DBCO and azide groups are absent in biological systems, which minimizes background signals and leads to highly specific assays. researchgate.netlumiprobe.com

In protein analytics, DBCO-C6-NHS ester facilitates the preparation of well-defined protein conjugates for various applications. nih.gov Researchers have established protocols for conjugating antibodies with DBCO-NHS esters, enabling the creation of antibody-oligonucleotide conjugates for highly sensitive protein detection. nih.gov The efficiency of this conjugation can be influenced by the molar ratio of the DBCO-NHS ester to the antibody. Studies have shown that a molar excess of 5 to 10 moles of DBCO per mole of antibody yields the highest conjugation efficiency for subsequent click chemistry reactions. nih.gov However, higher ratios can sometimes lead to precipitation of the protein or the DBCO reagent, which can reduce the reaction yield. nih.gov

Table 1: Molar Ratio of DBCO-NHS Ester to Antibody and Conjugation Efficiency
Molar Excess of DBCO per AntibodyConjugation YieldObservationsReference
1:1 to 5:1IncreasingYield increases with higher molar excess in this range. nih.gov
5:1 to 10:1HighestOptimal range for achieving maximum conjugation. nih.gov
>10:1DecreasingPotential for protein and/or DBCO precipitation, leading to lower yield. nih.gov

DBCO-C6-NHS ester plays a crucial role in the functionalization of biosensor surfaces for the detection of biomolecules. axispharm.com The NHS ester group allows for the covalent attachment of the DBCO moiety to amine-functionalized surfaces, such as those coated with aminosilane. chemicalbook.comaxispharm.com These DBCO-activated surfaces can then specifically capture azide-modified target molecules. This strategy has been employed in the development of various biosensors, including those based on quartz crystal microbalance (QCM) and surface plasmon resonance (SPR). vianna.dejakubdostalek.cz

For example, in the development of DNA biosensors, probe strands modified with a 5'-terminal DBCO group can be immobilized on azide-functionalized copolymer-coated surfaces. mdpi.com This covalent attachment provides a stable and oriented platform for hybridization with complementary target DNA or RNA sequences. mdpi.com The efficiency of this immobilization and subsequent hybridization can be precisely controlled and monitored, leading to sensitive and specific detection of nucleic acid biomarkers. mdpi.com The use of DBCO-C6-NHS ester in this context allows for the creation of robust and reusable biosensor platforms.

Immunoassay Development and Protein Analytics

Engineering of Nucleic Acid-Based Systems with DBCO-C6-NHS Ester

The versatility of DBCO-C6-NHS ester extends to the engineering of complex nucleic acid-based systems. Its ability to link proteins and other molecules to oligonucleotides has opened up new avenues in diagnostics, nanotechnology, and gene editing.

DBCO-C6-NHS ester is instrumental in the synthesis of oligonucleotide-antibody conjugates, which significantly enhance the sensitivity of protein detection assays. biosyn.com In a common strategy, an antibody is first reacted with DBCO-C6-NHS ester to introduce the DBCO group onto the antibody's surface. nih.govbiosyn.com Separately, an oligonucleotide is modified with an azide group. The DBCO-functionalized antibody and the azide-modified oligonucleotide are then conjugated via a copper-free click chemistry reaction. biosyn.com This method allows for precise control over the number of oligonucleotides attached to each antibody, which is critical for quantitative protein analysis. biosyn.com

These conjugates are utilized in advanced assays like proximity ligation assays (PLA) and immuno-PCR, where the attached oligonucleotide serves as a reporter that can be amplified, leading to a massive increase in signal and detection sensitivity. nih.govbiosyn.com Researchers have developed protocols to purify single and double oligonucleotide-conjugated antibodies using techniques like ion-exchange chromatography, ensuring the homogeneity of the reagents used in these highly sensitive assays. nih.govbiosyn.com

Table 2: Key Steps in the Synthesis of Oligonucleotide-Antibody Conjugates using DBCO-C6-NHS Ester
StepDescriptionKey ReagentsReference
1. Antibody FunctionalizationThe antibody is reacted with DBCO-C6-NHS ester to introduce DBCO groups.Antibody, DBCO-C6-NHS ester, DMSO nih.govbiosyn.com
2. Oligonucleotide FunctionalizationAn amine-modified oligonucleotide is reacted with an azide-NHS ester to introduce an azide group.Amine-modified oligonucleotide, Azide-NHS ester biosyn.com
3. ConjugationThe DBCO-functionalized antibody and azide-modified oligonucleotide are mixed to form the conjugate via copper-free click chemistry.DBCO-antibody, Azide-oligonucleotide nih.govbiosyn.com
4. PurificationThe resulting conjugate is purified to remove excess reagents and separate conjugates with different numbers of oligonucleotides.Ion-exchange chromatography, Dialysis, Gel filtration biosyn.com

DBCO-C6-NHS ester is a valuable tool for the modular assembly of nucleic acid nanoparticles, which have applications in biosensing and drug delivery. rsc.orggoogle.com These nanoparticles can be constructed from DNA or RNA strands that are functionalized with various molecules using DBCO-C6-NHS ester. nih.gov For instance, an amine-modified oligonucleotide can be reacted with DBCO-C6-NHS ester, and the resulting DBCO-oligonucleotide can then be "clicked" to an azide-modified cargo molecule, such as a drug or a fluorophore. nih.gov

This modular approach allows for the creation of multifunctional nanoparticles with precise control over their composition and properties. In one study, a self-assembling nucleic acid nanoscaffold was created where different functionalized oligonucleotides could be brought together to form a stable structure. nih.gov This nanostructure was shown to be resistant to nuclease degradation and stable in biological fluids. nih.gov The use of DBCO-C6-NHS ester in this context enables the straightforward incorporation of a wide range of functionalities into a single nanoparticle. nih.gov For example, researchers have successfully attached fluorophores, polyethylene (B3416737) glycol (PEG), carbohydrates, peptides, lipids, and cytotoxic drugs to these nucleic acid scaffolds. nih.gov

In another application, DBCO-C6-NHS ester was used to decorate the surface of endogenous virus-like particles (eVLPs) with CpG oligonucleotides. elifesciences.orgelifesciences.org The NHS ester end of the linker was reacted with the eVLP surface, and the DBCO end was then used to attach azide-modified CpG oligonucleotides via click chemistry. elifesciences.orgelifesciences.org This surface modification was shown to enhance the uptake of the nanoparticles by dendritic cells, demonstrating the potential of this strategy for vaccine development. elifesciences.org

In the field of CRISPR-based gene editing, the chemical modification of single guide RNAs (sgRNAs) can enhance their stability and editing efficiency. nih.gov DBCO-C6-NHS ester can be utilized in strategies to create these modified sgRNAs. While direct incorporation of DBCO-C6-NHS ester into the sgRNA is not the primary application, it is used in "split-and-click" strategies to assemble functional sgRNAs from smaller, chemically modified fragments. researchgate.net

Modular Assembly of Nucleic Acid Nanoparticles

Surface Functionalization and Material Science Applications of DBCO-C6-NHS Ester

DBCO-C6-NHS ester is a bifunctional linker that plays a significant role in material science and surface chemistry. netascientific.com Its unique structure, featuring a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester, allows for a two-step, controlled modification of surfaces and materials. baseclick.eubroadpharm.com The NHS ester group readily reacts with primary amines to form stable amide bonds, while the DBCO group is reserved for highly specific, copper-free click chemistry reactions with azide-tagged molecules. broadpharm.comsigmaaldrich.com This dual reactivity is leveraged to impart new chemical functionalities onto various substrates, enabling the development of advanced materials for diagnostics, biotechnology, and biomedical research. netascientific.combroadpharm.com The 6-carbon spacer arm enhances the molecule's solubility in common organic solvents and improves the efficiency of the derivatization process. broadpharm.com

Modification of Solid Supports and Microfluidic Devices

The ability to anchor molecules onto solid substrates is fundamental for many biotechnological applications, including microarrays, diagnostic assays, and solid-phase synthesis. DBCO-C6-NHS ester serves as a critical tool for the functionalization of such supports. The process typically involves a surface that has been pre-functionalized with primary amine groups, for instance, through treatment with aminosilanes. broadpharm.comxarxbio.com The NHS ester of the linker covalently attaches to these amines, effectively coating the surface with DBCO moieties. This "clickable" surface is then ready for the specific and covalent immobilization of any azide-containing molecule, such as proteins, peptides, or nucleic acids.

A key application is in the on-resin modification of biomolecules during solid-phase synthesis. For example, DBCO-functionalized Peptide Nucleic Acid (PNA) probes have been synthesized by capping the N-terminus of the PNA sequence with DBCO-C6-NHS ester while the PNA is still attached to the resin support. rsc.org

In the field of microfluidics, this linker is instrumental in creating functionalized device surfaces for precise cell handling and analysis. Research has demonstrated the functionalization of optical fibers, which can be integrated into microfluidic platforms for light-based applications. spiedigitallibrary.org In one such approach, a photocleavable analogue (PC-DBCO-NHS ester) was used to covalently attach drug-loaded microparticles to an optical fiber surface. spiedigitallibrary.orgrsc.org This allows for the precise, light-triggered release of the cargo in a localized manner. spiedigitallibrary.org The functionalization protocol is a multi-step process that transforms a standard optical fiber into a sophisticated drug delivery platform.

Table 1: Example Protocol for Optical Fiber Functionalization This table outlines the key steps for attaching aminated particles to an optical fiber surface using a photocleavable DBCO-NHS ester linker, as described in recent research. spiedigitallibrary.org

StepProcedurePurpose
1. HydroxylationIncubation in Piranha solution, followed by HCl and NaOH.To generate hydroxyl (-OH) groups on the silica (B1680970) surface of the fiber.
2. SilanizationTreatment with 3-azidopropyltriethoxysilane (AZTES).To introduce azide (-N₃) functional groups onto the hydroxylated surface.
3. Linker ConjugationIncubation with PC-DBCO-NHS ester.The DBCO group of the linker reacts with the surface azide groups via copper-free click chemistry.
4. Particle ImmobilizationImmersion in a solution of aminated particles.The NHS ester group of the anchored linker reacts with primary amines on the particles, forming a stable covalent bond.

Fabrication of Functionalized Biomaterials

The modification of biomaterials to enhance their biological activity or to introduce new functionalities is a cornerstone of tissue engineering and drug delivery. DBCO-C6-NHS ester is employed to functionalize both natural and synthetic biomaterials, rendering them "clickable" for subsequent bio-orthogonal modifications. sigmaaldrich.comamazonaws.com

This approach allows for the covalent attachment of sensitive biological molecules, such as peptides, growth factors, or enzymes, to a biomaterial scaffold under mild conditions without compromising their function. For instance, the natural biopolymer collagen has been functionalized to create DBCO-conjugated collagen. amazonaws.com In this process, the NHS ester reacts with the primary amine groups of lysine residues within the collagen protein structure. amazonaws.com The resulting DBCO-collagen can be incorporated into hydrogels and subsequently modified with azide-containing therapeutic molecules for applications in regenerative medicine. amazonaws.com

Similarly, synthetic biomaterials like poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which are widely used in drug delivery, can be functionalized using this linker. sigmaaldrich.com DBCO-C6-NHS ester can be used as a crosslinker to conjugate peptide antigens to the surface of PLGA nanoparticles. sigmaaldrich.com This creates a targeted drug delivery system where the peptide directs the nanoparticle to specific cells or tissues.

Table 2: Research Findings on Biomaterial Functionalization with DBCO-NHS Esters This table summarizes selected research findings where DBCO-NHS ester or its analogues were used to create functionalized biomaterials.

BiomaterialAttached MoleculeLinker UsedResearch Application
Type I Collagen(Available for azide-molecule conjugation)DBCO-C6-NHS esterTo prepare a "clickable" extracellular matrix for tissue engineering applications. amazonaws.com
Poly(lactic-co-glycolic acid) (PLGA) NanoparticlesPeptide AntigensDibenzocyclooctyne-N-hydroxysuccinimidyl esterTo conjugate antigens to the nanoparticle surface for immunological studies. sigmaaldrich.com
Optical FiberAminated PLGA ParticlesPhotocleavable DBCO-NHS EsterTo create a light-triggered, localized drug delivery system. spiedigitallibrary.orgrsc.org
Amine-functionalized LiposomesAzide-modified IgGDBCO-PEG₄-NHS esterTo create targeted liposomes for vascular delivery applications. nih.gov

Innovations and Methodological Advancements in Dbco C6 Nhs Ester Chemistry

Strategies for Overcoming Challenges in DBCO-C6-NHS Ester Reactivity and Application

The utility of DBCO-C6-NHS ester in bioconjugation is significant, but its application is not without challenges related to its physicochemical properties and reactivity. Researchers have developed several strategies to mitigate these issues, enhancing the efficiency and applicability of this versatile linker.

A primary challenge is the poor aqueous solubility of DBCO-C6-NHS ester. baseclick.eucarlroth.com While the six-carbon spacer arm improves solubility in organic solvents like DMSO, DMF, and DCM, the molecule is not well-suited for reactions in purely aqueous media. baseclick.eubroadpharm.com The standard approach to overcome this is to first dissolve the ester in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, before adding it to the biomolecule in an aqueous buffer. lumiprobe.cominterchim.fr For applications demanding entirely aqueous conditions, a common strategy is to use derivatives that incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), with DBCO-PEG4-NHS ester being a widely used alternative. baseclick.eunih.gov

The reactivity of the N-hydroxysuccinimide (NHS) ester group presents another set of challenges. The NHS ester is susceptible to hydrolysis, a competing reaction that reduces conjugation efficiency. interchim.fr This hydrolysis is highly pH-dependent; the optimal pH for the reaction with primary amines on biomolecules is between 8.3 and 8.5. lumiprobe.com At lower pH values, the target amine groups are protonated and less reactive, while at higher pH, the rate of NHS ester hydrolysis increases significantly. lumiprobe.com To ensure optimal performance, the reagent must be protected from moisture. Best practices include allowing the vial to warm to room temperature before opening to prevent condensation and storing the unused product under an inert gas like argon or nitrogen. interchim.fr

A more fundamental challenge lies in the instability of the dibenzocyclooctyne (DBCO) group itself under strongly acidic conditions. researchgate.net This has historically complicated its use in standard Fmoc-based solid-phase peptide synthesis (SPPS), which requires highly acidic cocktails (e.g., 95% trifluoroacetic acid) for peptide cleavage from the resin. nih.govamazonaws.com Under these conditions, the DBCO moiety undergoes an inactivating rearrangement. researchgate.net A significant methodological advancement to overcome this is the use of copper(I) as a protecting agent for the DBCO group during the acid cleavage step. researchgate.netnih.gov This innovation enables the direct and robust synthesis of DBCO-containing peptides via Fmoc-SPPS, streamlining a previously multi-step, post-synthesis modification process. nih.gov

Furthermore, the inherent hydrophobicity of the DBCO group can pose problems in application, particularly when labeling proteins like antibodies. nih.gov Attaching multiple hydrophobic DBCO moieties can decrease the solubility of the resulting conjugate, leading to aggregation and precipitation. nih.govnih.gov This can be mitigated by carefully optimizing the molar ratio of the DBCO-NHS ester to the protein to control the degree of labeling. nih.gov For instance, one study found that a 5- to 10-fold molar excess of DBCO-linker to antibody provided the highest yield before precipitation became an issue. nih.gov The use of hydrophilic PEGylated DBCO-NHS esters is also a key strategy to counteract this effect and improve the solubility and stability of the final conjugate. nih.govmdpi.com

Table 1: Challenges and Mitigation Strategies for DBCO-C6-NHS Ester

ChallengeDescriptionMitigation StrategyCitation
Poor Aqueous SolubilityThe compound is hydrophobic and does not dissolve well in aqueous buffers.Dissolve in a minimal amount of organic solvent (DMSO, DMF) first; Use hydrophilic derivatives like DBCO-PEG4-NHS ester. baseclick.eubroadpharm.comlumiprobe.com
NHS Ester HydrolysisThe amine-reactive NHS ester group is sensitive to moisture and can hydrolyze, reducing efficiency.Maintain optimal reaction pH (8.3-8.5); Protect from moisture by storing under inert gas. lumiprobe.cominterchim.fr
DBCO Acid InstabilityThe DBCO ring rearranges and becomes inactive under strong acid conditions used in peptide synthesis.Use Copper(I) to protect the DBCO group during acidic cleavage in Fmoc-SPPS. researchgate.netnih.gov
Conjugate AggregationThe hydrophobicity of the DBCO group can cause aggregation and precipitation of labeled biomolecules.Optimize the molar ratio of linker to biomolecule; Use hydrophilic derivatives like DBCO-PEG-NHS ester. nih.govnih.govmdpi.com

Integration of DBCO-C6-NHS Ester with Multiplexed Bioorthogonal Systems

A significant area of innovation is the integration of DBCO-C6-NHS ester into multiplexed bioorthogonal systems. Bioorthogonal reactions are a set of chemical ligations that can occur in complex biological environments without interfering with native biochemical processes or with each other. The ability to perform multiple, independent labeling reactions in the same pot or living system opens up possibilities for sophisticated biological studies and applications.

The strain-promoted azide-alkyne cycloaddition (SPAAC) involving DBCO is just one of a growing toolbox of bioorthogonal reactions. google.com Other prominent examples include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes (like trans-cyclooctene, TCO), thiol-ene/yne additions, and oxime/hydrazone formations. google.com The key to a multiplexed system is the orthogonality of the chosen reactions; for example, the DBCO group should react selectively with an azide (B81097), and not with a tetrazine or a TCO, and vice-versa.

DBCO-C6-NHS ester serves as a critical tool for installing the DBCO handle onto a biomolecule of interest via its primary amines. This molecule can then be selectively labeled with an azide-functionalized probe. In a multiplexed scenario, a second biomolecule in the same system could be functionalized with a different handle, for instance, a TCO group, using a TCO-NHS ester. This would allow for subsequent, independent labeling with a tetrazine-modified probe.

This approach is foundational to creating modular platforms, particularly in the realm of nanoparticle functionalization. google.comrsc.org A patent has described the design of nucleic acid nanoparticles where different cargo molecules can be attached using a variety of orthogonal click chemistries, including SPAAC and IEDDA, enabling the construction of multifunctional agents for therapy and diagnostics. google.com Similarly, researchers have developed biomolecular drug delivery platforms using albumin conjugated to oligonucleotides through different bioorthogonal handles, demonstrating the potential for modular assembly. ucl.ac.uk By using DBCO-C6-NHS ester to introduce one functionality and another chemistry like the TCO-tetrazine ligation for a second, researchers can construct complex, multi-component systems for targeted drug delivery, advanced imaging, and multiplexed biosensing. ucl.ac.uk

Novel Synthetic Routes and Derivatizations of DBCO-C6-NHS Ester for Specialized Applications

Innovation in the use of DBCO-C6-NHS ester extends to both its synthesis and its derivatization into more specialized reagents tailored for specific scientific challenges.

A groundbreaking advancement in synthetic methodology addresses the acid-lability of the DBCO group. nih.gov Historically, incorporating a DBCO moiety into a peptide required post-synthetic modification after the peptide was cleaved from its solid-phase support, a process that could be inefficient. amazonaws.com The development of a method to protect the DBCO group with copper(I) ions during the harsh acidic cleavage step of Fmoc-SPPS represents a significant leap forward. researchgate.netnih.gov This protection strategy prevents the acid-mediated rearrangement of the cyclooctyne (B158145), enabling the direct, on-resin synthesis of DBCO-containing peptides and streamlining their production. researchgate.net

Building on the foundational DBCO-C6-NHS ester structure, a vast array of derivatives has been developed to enhance its properties for specialized applications. These derivatizations primarily focus on improving solubility, introducing cleavable elements, and altering pharmacokinetic properties.

PEGylation: The most common derivatization involves the insertion of polyethylene glycol (PEG) spacers between the DBCO and NHS ester groups. confluore.comconfluore.com Reagents like DBCO-PEG4-NHS ester and others with longer PEG chains (PEG8, PEG12, etc.) are widely available. mdpi.comconfluore.com PEGylation significantly increases the hydrophilicity and water solubility of the linker and the resulting bioconjugate, which helps to prevent aggregation and can improve the in vivo circulation time of therapeutic conjugates. nih.govnih.govmdpi.com

Sulfonation: To achieve maximum water solubility, sulfo-DBCO-NHS esters have been created. interchim.frglenresearch.com The addition of a sulfonate group allows the linker to be readily dissolved in aqueous buffers without the need for organic co-solvents, which is particularly advantageous when working with sensitive proteins that could be denatured by solvents like DMSO. interchim.frnih.gov

Cleavable Linkers: For applications in drug delivery, derivatives incorporating cleavable linkers are of great interest. These include DBCO-S-S-NHS esters, which contain a disulfide bond that can be cleaved by reducing agents like glutathione, which is present at high concentrations inside cells. confluore.com Other versions incorporate enzymatically-cleavable peptide sequences, such as the valine-citrulline (Val-Cit) linker, which is cleaved by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. mdpi.com This allows for the targeted release of a conjugated drug at the desired site of action. mdpi.com

Click-Assisted Native Chemical Ligation (CAN): This advanced strategy uses DBCO in a novel way to overcome challenges in chemical protein synthesis. researchgate.netamazonaws.com In CAN, peptides are functionalized with linkers bearing DBCO and azide groups. The subsequent intramolecular SPAAC reaction brings the peptide fragments into close proximity, templating the reaction and dramatically speeding up the rate of native chemical ligation (NCL), a method used to join synthetic peptide segments. researchgate.net This is particularly useful for difficult ligations that are slow or low-yielding. amazonaws.com

Table 2: Common Derivatizations of DBCO-NHS Ester and Their Applications

Derivative TypeKey FeaturePrimary ApplicationCitation
PEGylated (e.g., DBCO-PEG4-NHS)Increased hydrophilicity and water solubility.Improving solubility of conjugates, reducing aggregation, extending plasma half-life. nih.govnih.govmdpi.com
Sulfonated (e.g., Sulfo-DBCO-NHS)High water solubility, enabling reactions in fully aqueous buffers.Labeling of sensitive proteins that are incompatible with organic solvents. interchim.frnih.govglenresearch.com
Cleavable (e.g., DBCO-S-S-NHS)Contains a linkage (e.g., disulfide, cleavable peptide) that can be broken under specific conditions.Controlled release of drugs or cargo in specific biological environments (e.g., inside cells). mdpi.comconfluore.com

Emerging Research Directions and Future Perspectives for DBCO-C6-NHS Ester in Chemical Biology

The unique capabilities of DBCO-C6-NHS ester and its derivatives continue to drive research in new and exciting directions, with future perspectives centered on creating more sophisticated tools for medicine, diagnostics, and materials science.

A major frontier is the development of next-generation antibody-drug conjugates (ADCs) and other targeted drug delivery systems. mdpi.comuni-muenchen.de The ability to use DBCO-C6-NHS ester to link potent cytotoxic agents to tumor-targeting antibodies or peptides with high precision is a cornerstone of this research. axispharm.com Future work will focus on creating ADCs with optimized drug-to-antibody ratios and incorporating advanced cleavable linkers to ensure that the therapeutic payload is released specifically at the tumor site, thereby increasing efficacy and minimizing systemic toxicity. mdpi.com

The bioorthogonality of the DBCO-azide reaction is perfectly suited for in vivo applications, including pre-targeted imaging and radiotherapy. acs.org This strategy involves administering a DBCO-labeled antibody, which circulates and binds to its target. google.com After the unbound antibody has cleared from the bloodstream, a much smaller, rapidly clearing azide-linked imaging agent (e.g., a PET tracer) or radionuclide is administered. acs.org This approach can significantly enhance the target-to-background signal in imaging and reduce off-target toxicity in therapy.

Functionalization of nanoparticles and materials represents another rapidly expanding research area. rsc.org DBCO-C6-NHS ester is increasingly used to attach proteins, peptides, and nucleic acids to the surfaces of nanoparticles for a variety of purposes. nih.govelifesciences.org Emerging applications include the creation of "smart" nanoparticles that can be modified with multiple functionalities—such as targeting ligands, therapeutic molecules, and imaging probes—using a modular approach with several orthogonal chemistries. google.com This has been demonstrated in the development of engineered virus-like particles for cancer vaccines, where DBCO-C6-NHS ester was used to anchor immune-stimulating components to the particle surface. elifesciences.org

In the field of diagnostics and analytics, the integration of DBCO-based conjugation into multiplexed platforms will continue to advance. This enables the simultaneous detection of multiple biomolecules, for example, in advanced cellular imaging techniques and proximity ligation assays (PLA), which can provide valuable insights into protein interaction networks and cellular pathways. nih.gov Finally, the use of DBCO-C6-NHS ester for the surface modification of materials is expected to grow, leading to the development of novel biosensors, high-density diagnostic arrays, and new biocompatible materials with precisely controlled biological functionalities. interchim.fr

Q & A

Q. How can researchers optimize reaction conditions for DBCO-C6-NHS ester in complex biological mixtures (e.g., serum-containing media)?

  • pH: Maintain pH 7–9 using buffers like PBS or HEPES. Avoid amine-containing buffers (e.g., Tris) to prevent competition with target amines .
  • Molar Ratio: Use a 2–5× molar excess of DBCO-C6-NHS ester relative to the target amine to compensate for hydrolysis, but validate empirically to avoid over-labeling .
  • Time/Temperature: Incubate at 4°C overnight for sensitive proteins or 2–4 hours at 25°C for robust systems . Post-reaction, purify conjugates via size-exclusion chromatography or dialysis to remove unreacted reagents .

Q. What strategies mitigate hydrolysis of DBCO-C6-NHS ester in aqueous environments, and how can conjugation efficiency be quantified?

  • Hydrolysis Mitigation: Prepare fresh reagent solutions, minimize reaction time, and use low-temperature conditions (4°C) .
  • Efficiency Quantification:
  • UV-Vis Spectroscopy: Measure NHS ester hydrolysis by tracking absorbance decay at 260–280 nm .
  • Mass Spectrometry: Compare molecular weight shifts of the target protein pre- and post-conjugation .
  • Fluorescence Quenching: If using fluorescent azides (e.g., FAM-azide), monitor fluorescence recovery after click chemistry .

Q. How does the C6 spacer arm influence the stability and functionality of DBCO-based conjugates in vivo?

The C6 spacer improves conjugate stability by reducing steric strain between the DBCO and target molecules. In vivo studies (e.g., cancer vaccine development) demonstrate that C6-spaced conjugates exhibit prolonged circulation times and enhanced targeting efficiency compared to shorter spacers. For example, DBCO-C6-NHS ester-modified virus-like particles (eVLPs) showed improved CpG oligonucleotide loading and immune activation in murine models .

Methodological and Analytical Challenges

Q. How can researchers resolve discrepancies in conjugation efficiency between batch preparations of DBCO-C6-NHS ester?

Batch-to-batch variability often arises from differences in purity (>95% required) or residual solvents. To address this:

  • Validate reagent purity via HPLC or NMR before use .
  • Standardize reaction conditions (solvent, pH, molar ratios) across batches.
  • Include a positive control (e.g., BSA conjugation) in each experiment to normalize efficiency metrics .

Q. What analytical techniques are critical for characterizing DBCO-C6-NHS ester conjugates, and how are they applied?

  • SDS-PAGE: Confirm conjugate formation via band shifts; Coomassie staining or Western blotting for specific detection .
  • MALDI-TOF/MS: Determine precise molecular weight changes and degree of labeling (DoL) .
  • Fluorescence Correlation Spectroscopy (FCS): Assess conjugate homogeneity and aggregation in solution .

Applications in Cutting-Edge Research

Q. How is DBCO-C6-NHS ester employed in advanced drug delivery systems, such as antibody-drug conjugates (ADCs)?

The reagent links cytotoxic payloads to antibodies via a two-step process:

  • Amine Labeling: Conjugate DBCO-C6-NHS ester to lysine residues on the antibody.
  • Azide Payload Attachment: Use SPAAC to attach azide-functionalized drugs (e.g., monomethyl auristatin E). The C6 spacer enhances payload release kinetics and reduces off-target toxicity in preclinical models .

Q. What role does DBCO-C6-NHS ester play in site-specific protein modification for structural biology studies?

By selectively labeling surface-exposed lysines, the reagent enables cryo-EM or X-ray crystallography studies of protein dynamics. For example, DBCO-C6-NHS ester-conjugated streptavidin facilitates precise biotinylation of membrane proteins without disrupting native conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.